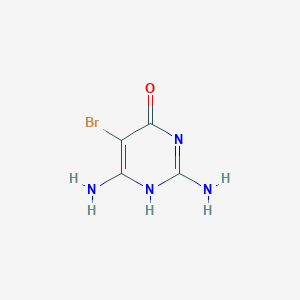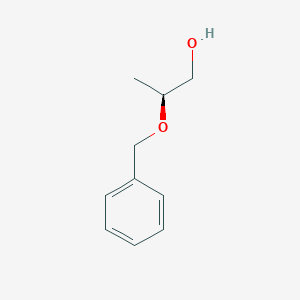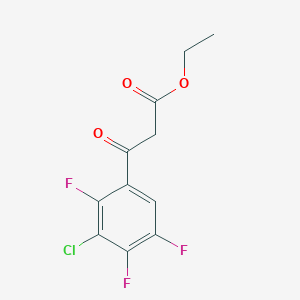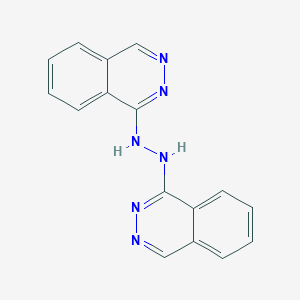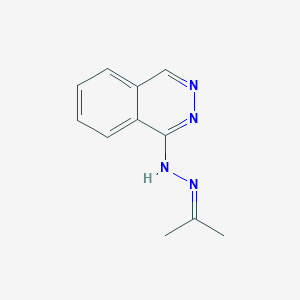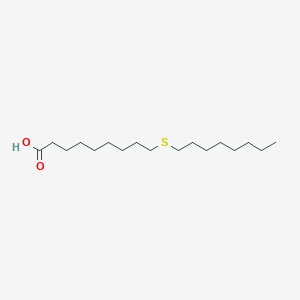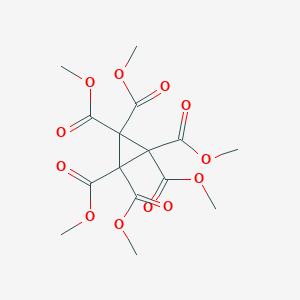
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cyclopropane derivatives often involves strategies to maintain the integrity of the cyclopropane ring while introducing functional groups. For example, the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid involved sequential iodocarbocyclization, azidation, saponification, and reduction, avoiding reactions that would open the cyclopropane ring (Mangelinckx et al., 2019).
Molecular Structure Analysis
Chemical Reactions and Properties
Cyclopropane derivatives undergo various chemical reactions due to the strain in the three-membered ring. For instance, the reaction of small-size cycloalkane rings with RuO4 demonstrated the oxidative ring opening of cyclopropane derivatives, a reaction crucial for understanding the chemical behavior of hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate and its derivatives (Graziano et al., 1996).
Applications De Recherche Scientifique
Synthesis and Reactivity
Cyclopropanation Reactions
Cyclopropane derivatives are known for their unique reactivity due to the high ring strain associated with the three-membered ring. This feature facilitates a variety of unique reactions, making cyclopropanes valuable in synthetic chemistry for modifying biologically active products and creating new compounds. [2+1]-Type cyclopropanation reactions, such as the Michael-induced ring closure (MIRC), Simmons–Smith reaction, and reactions by carbenes from diazoalkanes, are critical for constructing cyclopropane rings in complex molecules (Kamimura, 2014).
Oxyfunctionalization of Cyclopropane Derivatives
The methylene group in cyclopropane derivatives can be activated and oxidized to form carbonylcyclopropanes, which are valuable intermediates in organic synthesis. This process showcases the utility of cyclopropane derivatives in facilitating atom-efficient transformations and expanding the toolkit for synthetic chemists (Sedenkova et al., 2018).
Applications in Pharmacology and Materials Science
Cyclopropane as a Pharmacophore
Cyclopropane rings are often used as pharmacophore groups or fragments to modify the pharmacological activity of drugs. Incorporating cyclopropane into drug molecules can enhance metabolic stability and extend therapeutic action, showcasing the potential of cyclopropane derivatives in drug development (Novakov et al., 2018).
Flame Retardancy and Dielectric Properties
Cyclopropane-containing compounds have been explored for their flame retardancy and dielectric properties, making them of interest in materials science. For example, cyclotriphosphazene compounds, which can be structurally related to cyclopropane derivatives, demonstrate significant potential as flame retardants due to their low toxicity and effective flame-retardant characteristics. They also exhibit promising dielectric properties for applications in the electrical field (Usri et al., 2021).
Propriétés
IUPAC Name |
hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O12/c1-22-7(16)13(8(17)23-2)14(9(18)24-3,10(19)25-4)15(13,11(20)26-5)12(21)27-6/h1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZFZICYFNDUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

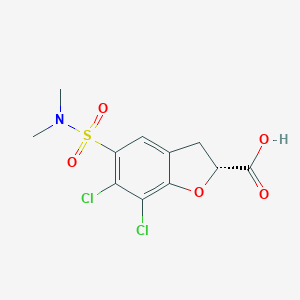
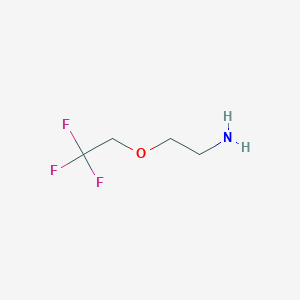
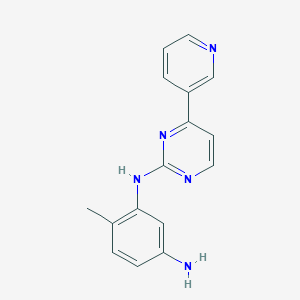
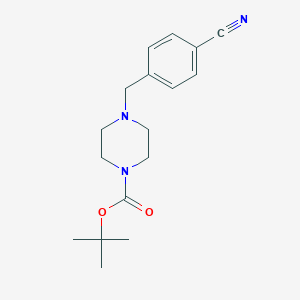
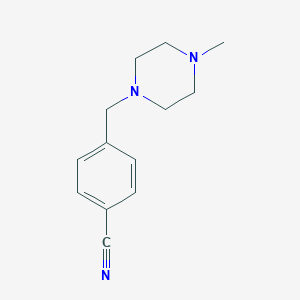
![5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one](/img/structure/B18834.png)
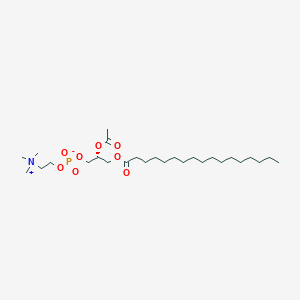
![2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B18837.png)
